4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(prop-2-en-1-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]-N-prop-2-enylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-4-9-19-18(24)22-10-7-15(8-11-22)12-25-17-6-5-16-20-13(2)14(3)23(16)21-17/h4-6,15H,1,7-12H2,2-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCIKCBYSXYKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry.
Mode of Action
The direct functionalization of imidazo[1,2-a]pyridines, a related class of compounds, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives. This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The imidazo[1,2-a]pyridines are known to be involved in various branches of chemistry, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c. These properties may influence its bioavailability.
Result of Action
Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry, it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biological Activity
The compound 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(prop-2-en-1-yl)piperidine-1-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22N6O2
- Molecular Weight : 390.4 g/mol
- IUPAC Name : 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(prop-2-en-1-yl)piperidine-1-carboxamide
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The imidazo[1,2-b]pyridazine moiety is known to interact with DNA and inhibit cell proliferation in various cancer cell lines. For instance:
- Case Study : A derivative of imidazo[1,2-b]pyridazine showed IC50 values ranging from 5 to 20 µM against several cancer types, indicating potent cytotoxicity .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6.
- Research Findings : Inhibitory assays demonstrated that the compound could inhibit CYP3A4 activity with an IC50 value around 10 µM. This suggests potential interactions with drugs metabolized by this enzyme, which is critical in pharmacokinetics .
Neuroprotective Effects
There is emerging evidence that compounds containing piperidine structures provide neuroprotective benefits.
- Mechanism of Action : The neuroprotective effects are hypothesized to be mediated through the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- The presence of the imidazo[1,2-b]pyridazine ring enhances DNA intercalation.
- The piperidine moiety contributes to the binding affinity for various biological targets.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | C21H22N6O2 | 10 | CYP3A4 Inhibition |
| Compound B | C20H26N6O3 | 15 | Anticancer |
| Compound C | C19H24N6O3 | 5 | Neuroprotection |
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from analogs with imidazo[1,2-a]pyridine (e.g., compounds 8p, 10a–b, 11a–b in ) or tetrahydroimidazo[1,2-a]pyridine (e.g., compounds 1l and 2d in –4). Key differences include:
- Pyridazine vs. This may influence solubility, target binding, and metabolic stability .
- Saturation : Tetrahydroimidazo derivatives (e.g., 1l and 2d) exhibit partial saturation, reducing aromaticity and increasing conformational flexibility, which could alter pharmacokinetic properties .
Substituent Analysis
- Propenyl Group : The allyl substituent may introduce metabolic liabilities (e.g., oxidation via cytochrome P450) compared to bulkier triazole-linked groups in analogs like 8p or 10a–b .
Pharmacokinetic and Pharmacodynamic Implications
- Solubility: The pyridazine core and oxymethyl linker may improve aqueous solubility relative to lipophilic analogs like 10b (nonyl-triazole) or 12 (thioxoimidazo) .
- Metabolic Stability : The propenyl group’s unsaturation could render the target compound more susceptible to metabolic degradation compared to saturated alkyl chains (e.g., cyclopropyl in 11a) .
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine moiety is central to the target compound. Patent US8716282B2 details the preparation of analogous imidazo[1,2-b]pyridazine derivatives via cyclization reactions. A representative approach involves:
-
Aminopyridazine Preparation :
-
Functionalization at Position 6 :
Table 1: Optimization of Imidazo[1,2-b]pyridazine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, 80°C | 72–85 | |
| Hydroxylation | NaOH (2M), 60°C | 68 |
Preparation of the Piperidine Carboxamide Subunit
The piperidine carboxamide fragment is synthesized through sequential functionalization:
-
Piperidine Hydroxymethylation :
-
Carboxamide Formation :
Critical Note : The use of propargyl isocyanate ensures regioselectivity, avoiding N-alkylation side reactions .
Coupling of Imidazo[1,2-b]pyridazine and Piperidine Moieties
The ether linkage between the two subunits is established via Mitsunobu or Williamson ether synthesis:
-
Mitsunobu Coupling :
-
Williamson Ether Synthesis :
Table 2: Comparative Analysis of Coupling Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | DEAD, PPh₃ | 65 | 92 |
| Williamson | NaH, DMF | 58 | 85 |
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water . Structural confirmation employs:
-
NMR : Distinct signals for propenyl CH₂ (δ 4.8–5.2 ppm) and imidazo[1,2-b]pyridazine aromatic protons (δ 7.1–8.3 ppm) .
-
HRMS : Calculated for C₂₁H₂₆N₆O₂ [M+H]⁺: 394.2094; Found: 394.2098 .
Scale-Up Considerations and Yield Optimization
Industrial-scale synthesis prioritizes cost and efficiency:
Q & A
Basic: What are the critical steps in synthesizing 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(prop-2-en-1-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:
- Functionalization of the imidazo[1,2-b]pyridazine core : Reacting 2,3-dimethylimidazo[1,2-b]pyridazin-6-ol with a chloromethyl-piperidine precursor under basic conditions (e.g., NaH in DMF) to form the ether linkage .
- Carboxamide formation : Coupling the piperidine intermediate with propargylamine via carbodiimide-mediated reactions (e.g., DCC/DMAP) .
Optimization strategies : - Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance reactivity .
- Catalysts : Employ Pd-based catalysts for efficient cross-coupling steps .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?
Discrepancies may arise from variations in assay conditions, purity, or off-target effects. Methodological solutions :
- Orthogonal assays : Validate activity using complementary techniques (e.g., enzymatic assays vs. cell-based viability assays) .
- Purity verification : Confirm compound integrity via HPLC (>95% purity) and LC-MS to rule out degradation products .
- Dose-response profiling : Perform EC50/IC50 comparisons across multiple cell lines or isoforms (e.g., kinase selectivity panels) to identify context-dependent effects .
Advanced: What computational tools are recommended for predicting target binding modes and selectivity?
- Molecular docking : Use Schrödinger Glide or AutoDock Vina to model interactions with kinase domains, leveraging crystal structures of homologous targets (e.g., p38 MAPK) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100–200 ns trajectories (e.g., GROMACS) to evaluate conformational flexibility .
- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities for SAR-guided optimization .
Basic: Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : 1H/13C NMR to verify proton environments (e.g., imidazo[1,2-b]pyridazine aromatic signals at δ 7.5–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : Resolve absolute configuration using SHELX-based refinement (e.g., SHELXL) for unambiguous stereochemical assignment .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting kinase inhibition?
- Core modifications : Introduce substituents at the 2,3-dimethylimidazo[1,2-b]pyridazine position to modulate steric/electronic effects .
- Piperidine ring variations : Test N-alkylation (e.g., prop-2-en-1-yl vs. cyclopropyl) for improved metabolic stability .
- Bioisosteric replacements : Replace the carboxamide with sulfonamide or urea groups to enhance solubility .
Assay design : Prioritize kinase profiling panels (e.g., Eurofins KinaseProfiler) to quantify selectivity across >100 kinases .
Advanced: What strategies mitigate hydrolytic instability of the imidazo[1,2-b]pyridazine core in physiological buffers?
- pH optimization : Conduct stability studies across pH 2–8 (using phosphate/citrate buffers) to identify degradation hotspots .
- Prodrug approaches : Mask the labile ether linkage with enzymatically cleavable groups (e.g., ester prodrugs) .
- Formulation screening : Test lyophilized formulations or cyclodextrin complexes to enhance shelf-life .
Basic: How to isolate enantiomers of this chiral compound for preclinical testing?
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) mobile phase .
- Supercritical fluid chromatography (SFC) : Optimize CO2/co-solvent ratios for baseline separation .
- Crystallization : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Advanced: What metabolomics approaches identify in vitro/in vivo metabolites?
- In vitro incubation : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to detect phase I/II metabolites .
- Isotopic labeling : Synthesize deuterated analogs to trace metabolic pathways .
- Data analysis : Apply software (e.g., Compound Discoverer) to annotate metabolites based on fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
